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Compound of Interest |

Compound Name: (3-Fluorooxetan-3-yl)methanol
CAS No.: 865451-85-0
Cat. No.: B1390504
. J

In the modern era of drug discovery, the pursuit of novel chemical matter has pivoted from the
flat, two-dimensional landscapes of aromatic systems towards the rich, underexplored
territories of sp3-hybridized scaffolds. Molecules that offer precise three-dimensional
arrangements of functionality are paramount for achieving high target selectivity and optimizing
pharmacokinetic profiles. It is within this context that (3-Fluorooxetan-3-yl)methanol emerges
not merely as another building block, but as a sophisticated tool for molecular design. This
guide provides a comprehensive technical overview of its properties, synthesis, and strategic
application, grounded in the principles of medicinal chemistry and process development.

Molecular and Physicochemical Profile

(3-Fluorooxetan-3-yl)methanol is a bifunctional synthetic intermediate that combines the
desirable features of a strained oxetane ring with the unique electronic properties of a fluorine
atom positioned at a quaternary center. This combination imparts a distinct set of
characteristics that are highly sought after in contemporary drug design.
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Property Value Source(s)

CAS Number 865451-85-0 [1]

Molecular Formula C4H7FO2 [1]

Molecular Weight 106.10 g/mol [1]
3-Fluoro-3-

Synonyms (hydroxymethyl)oxetane, 3- [1]

Fluorooxetane-3-methanol

Physical Form Liquid [1]
Boiling Point 146-150 °C [1]
Predicted pKa 14.58 + 0.10 [1]
Storage Temperature Sze;aiid, dry, store in freezer at 0]

The Strategic Value in Medicinal Chemistry

The utility of (3-Fluorooxetan-3-yl)methanol stems from the synergistic interplay between its
two core structural motifs: the oxetane ring and the a-fluoro alcohol. Each component
addresses specific, often challenging, objectives in drug design.

The Oxetane Moiety: A Polar, Low-Volume Scaffold

The four-membered oxetane ring is an increasingly popular bioisostere for gem-dimethyl and
carbonyl groups.[2] Its incorporation into a lead compound can confer several advantages:

e Improved Solubility: The ether oxygen acts as a strong hydrogen bond acceptor, which can
significantly enhance aqueous solubility—a critical parameter for oral bioavailability.[3]

o Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation
compared to more labile functional groups.[2]

o Three-Dimensionality: As a strained, non-planar ring system, it provides a well-defined exit
vector for substituents, allowing chemists to project functionality into three-dimensional
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space and explore new binding interactions with protein targets.[2]

o Reduced Lipophilicity: In an era where high lipophilicity ("logP creep") is a major cause of
compound attrition, the polar nature of the oxetane can help mitigate this risk without adding
excessive molecular weight.

The a-Fluoro Substituent: An Electronic Modulator

Positioning a fluorine atom adjacent to the carbinol center is a deliberate strategic choice. The
high electronegativity of fluorine exerts a powerful inductive effect, leading to:

» Blocked Metabolic Oxidation: The C-F bond is exceptionally strong, and the fluorine atom
acts as a non-oxidizable replacement for a hydrogen atom, effectively blocking metabolic
attack by cytochrome P450 enzymes at that position.

e Modulated Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity
(lowers the pKa) of the adjacent hydroxyl proton, which can alter hydrogen bonding
capabilities and influence target engagement.

e Fine-Tuning of Physicochemical Properties: Fluorine substitution can subtly alter a
molecule's conformation, dipole moment, and membrane permeability, providing a powerful
handle for property optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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